molecular formula C10H6F3NO B2740802 7-(Trifluoromethyl)quinolin-2-OL CAS No. 1011533-24-6

7-(Trifluoromethyl)quinolin-2-OL

Cat. No. B2740802
CAS RN: 1011533-24-6
M. Wt: 213.159
InChI Key: STHFBPRDYLWJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)quinolin-2-ol is a chemical compound with the molecular formula C10H6F3NO . It is a derivative of quinoline, a class of compounds that have been found to possess a wide range of biological activities .


Synthesis Analysis

The synthesis of 7-(Trifluoromethyl)quinolin-2-ol can be achieved from Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate . Another method involves the reaction of 4-morpholin-4-yl-8-trifluoromethyl-quinoline-2-carbaldehyde with cyclohexylhydrazine hydrochloride .


Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)quinolin-2-ol consists of a quinoline core with a trifluoromethyl group at the 7-position and a hydroxyl group at the 2-position . The molecular weight of this compound is 213.16 .

Scientific Research Applications

Safety and Hazards

The safety data sheet for 7-(Trifluoromethyl)quinolin-2-ol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

7-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHFBPRDYLWJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)quinolin-2-OL

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